クリノプチロライト

概要

説明

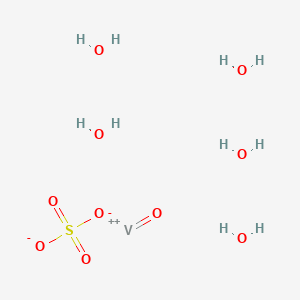

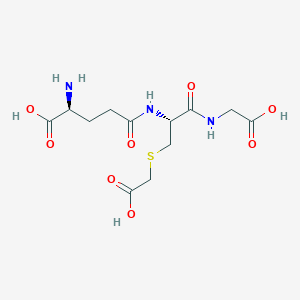

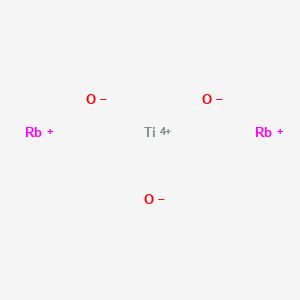

CID 6336554 is a natural zeolite mineral, belonging to the heulandite group. It is one of the most abundant zeolites and is characterized by its high porosity and absorbency. The structure of clinoptilolite consists of an outer framework of silica and alumina tetrahedra, within which water molecules and exchangeable cations (e.g., calcium, potassium, sodium) migrate freely . This unique structure makes clinoptilolite stable under high temperatures and acidic conditions, which contributes to its wide range of applications .

科学的研究の応用

CID 6336554 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and photocatalyst for various reactions . In biology and medicine, clinoptilolite is used for its ion exchange properties to remove heavy metals and toxins from the body . It is also used in agriculture to improve soil quality and in aquaculture to maintain water quality . In industry, clinoptilolite is used for water and air purification, as well as in the production of bioactive materials .

作用機序

Target of Action

Clinoptilolite, a member of the zeolite family, primarily targets pollutants and toxins in the environment due to its high porosity and absorbency . It is also known to interact with transition metal cations through ion exchange .

Mode of Action

The mode of action of clinoptilolite involves chemisorption or complexation of cations and/or oxide precipitation onto its surface . This interaction is facilitated by its high porosity and absorbency, which allows it to bind and immobilize various compounds . Furthermore, clinoptilolite can be used as a self-photocatalyst or as a support for photoactive materials that increase the photoactivity of transition metals .

Biochemical Pathways

Clinoptilolite’s action primarily affects environmental biochemical pathways. Its ion-exchange and adsorption properties enable it to bind and immobilize pollutants, thereby reducing their bioavailability and mitigating their harmful effects . The exact biochemical pathways affected can vary depending on the specific compounds targeted.

Result of Action

The primary result of clinoptilolite’s action is the reduction of pollutants and toxins in the environment. By binding and immobilizing these compounds, clinoptilolite can mitigate their harmful effects . In addition, it has been observed to have detoxification, antioxidant effects, release of trace elements, and positive influence on the microbiota status in the intestine .

Action Environment

Clinoptilolite’s action is influenced by various environmental factors. Its stability under high temperatures and acidic conditions allows it to function effectively in a wide range of environments . Furthermore, its efficacy can be enhanced through modifications such as increasing its hydrophobicity .

生化学分析

Biochemical Properties

Clinoptilolite has been used as an efficient and stable photocatalytic material . It can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity to enhance its photocatalytic efficiency . Furthermore, Clinoptilolite is applied as a support for photoactive materials that increase the photoactivity of transition metals .

Cellular Effects

Clinoptilolite has been observed to have several effects on cells. For instance, it has been found to reduce the number of viable cells, DNA synthesis, and activity of EGF-R, PKB/Akt, and NFκB, while increasing apoptosis in cells that were cultured in medium supplemented with Clinoptilolite . These effects might be due to the adsorption of some serum components such as EGF to Clinoptilolite .

Molecular Mechanism

It is known that its structure consists of an outer framework of silica and alumina tetrahedra, within which water molecules and exchangeable cations (e.g., calcium, potassium, sodium) migrate freely .

Temporal Effects in Laboratory Settings

It is known that Clinoptilolite is stable under high temperatures and acidic conditions , suggesting that it may have long-term stability in laboratory settings.

Dosage Effects in Animal Models

In animal models, Clinoptilolite has been observed to have detoxification properties . For example, in lead poisoned mice, dietary administration of Clinoptilolite effectively reduced the accumulation of lead in the liver, kidneys, and bones .

Metabolic Pathways

It is known that Clinoptilolite has a strong exchange affinity for ammonium (NH4+), which suggests that it may interact with enzymes or cofactors involved in nitrogen metabolism .

Transport and Distribution

Due to its high porosity and absorbency , it is likely that Clinoptilolite can be transported and distributed within cells and tissues.

準備方法

Synthetic Routes and Reaction Conditions: CID 6336554 can be synthesized using various methods, including hydrothermal synthesis, ion exchange, and solid-state reactions. The hydrothermal technique involves the use of water as a solvent and a base as a mineralizer. This method provides a high-quality product but requires expensive autoclaves and the disposal of corrosive slurries . Ion exchange methods involve the chemisorption or complexation of transition metal cations onto the clinoptilolite surface . Solid-state reactions typically involve the calcination of aluminosilicate precursors at high temperatures to form clinoptilolite crystals .

Industrial Production Methods: Industrial production of clinoptilolite often involves mining natural deposits, followed by crushing, milling, and sieving to obtain the desired particle size. The natural zeolite is then subjected to various treatments, such as acid or alkali treatment, to enhance its properties . These treatments improve the textural properties and increase the material’s efficiency in various applications.

化学反応の分析

Types of Reactions: CID 6336554 undergoes several types of chemical reactions, including ion exchange, adsorption, and photocatalytic reactions. Ion exchange reactions involve the replacement of exchangeable cations within the clinoptilolite structure with other cations from a solution . Adsorption reactions occur when molecules adhere to the surface of clinoptilolite, making it useful for removing pollutants from water and air . Photocatalytic reactions involve the activation of clinoptilolite by light, leading to the degradation of organic pollutants .

Common Reagents and Conditions: Common reagents used in ion exchange reactions with clinoptilolite include solutions of sodium, potassium, calcium, and transition metal salts . Adsorption reactions typically occur under ambient conditions, while photocatalytic reactions require light sources such as UV or visible light .

Major Products Formed: The major products formed from ion exchange reactions are modified clinoptilolite with different cation compositions . Adsorption reactions result in the removal of pollutants from the environment, while photocatalytic reactions produce less hazardous byproducts or completely mineralize the pollutants .

類似化合物との比較

CID 6336554 is often compared with other zeolites, such as heulandite, mordenite, and chabazite. While all these zeolites have similar structures and properties, clinoptilolite is unique due to its higher silica content, which makes it more stable under acidic conditions . Heulandite, for example, has a lower silica content and is less stable in acidic environments . Mordenite and chabazite also have different structural frameworks, which affect their ion exchange and adsorption properties . CID 6336554’s combination of high stability, porosity, and ion exchange capacity makes it particularly versatile and effective for a wide range of applications .

特性

InChI |

InChI=1S/Al.Ca.K.Na.3H2O.Si/h;;;;3*1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIBXUUINYLWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Na].[Al].[Si].[K].[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCaH6KNaO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019924 | |

| Record name | Clinoptilolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or green odorless granules; [Clack MSDS] | |

| Record name | Clinoptilolite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12173-10-3 | |

| Record name | Clinoptilolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clinoptilolite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)